N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-19-10-6-5-9-17(19)21-20(22)14-12-16-11-13-18(24-16)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRMPIMRPCUVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Formation of the Propanamide Backbone: The propanamide backbone is formed through an amide coupling reaction, typically using an amine and an acid chloride or anhydride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the amide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation under acidic or alkaline conditions. Common oxidants include:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C | 2,5-diketone derivative | |
| H₂O₂ / Fe(III) | Ethanol, reflux | Hydroxylated furan intermediates | |
| Ozone (O₃) | Dichloromethane, −78°C | Cleavage to dialdehydes |
Mechanistic Insight :
Oxidation of the furan ring typically proceeds via electrophilic attack at the α-position, forming intermediates that rearrange to diketones or undergo ring-opening under strong conditions .
Reduction Reactions
The propanamide group and furan ring are susceptible to reduction:
| Reagent | Target Site | Product | Source |
|---|---|---|---|
| LiAlH₄ | Amide → amine | N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propylamine | |
| H₂ / Pd-C | Furan ring saturation | Tetrahydrofuran derivative |
Key Observation :
Selective reduction of the amide to an amine preserves the furan ring, while hydrogenation saturates the furan, altering its aromaticity .
Substitution Reactions
Electrophilic Aromatic Substitution (EAS):
The methoxyphenyl group directs electrophiles to the para position:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| HNO₃ / H₂SO₄ | 0–5°C | Nitro-substituted derivative at para-OCH₃ | |
| Br₂ (FeBr₃) | CHCl₃, 25°C | Bromination at para-OCH₃ |
Nucleophilic Substitution:
The methoxy group undergoes demethylation under strong bases:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C | Phenolic derivative (OH substituent) |
Condensation Reactions
The furan’s α-hydrogen participates in Knoevenagel condensations:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Pentane-2,4-dione | THF, CuCl₂ catalyst | Furfurylidene derivative | |
| Rhodanine derivatives | EtOH/AcOH, reflux | Thiazolidinone hybrids |
Application :
These reactions produce heterocyclic hybrids with enhanced bioactivity, such as antimicrobial agents .
Hydrolysis Reactions
The amide bond resists mild hydrolysis but cleaves under harsh conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| 6M HCl | Reflux, 12h | 3-(5-phenylfuran-2-yl)propanoic acid | |
| NaOH (aq) | 100°C, 6h | Sodium salt of propanoic acid |
Cross-Coupling Reactions
The furan’s substituents enable catalytic coupling:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Styrylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl-furan hybrids |
Note : Suzuki-Miyaura coupling introduces aryl groups at the furan’s 5-position, expanding structural diversity .
Scientific Research Applications
N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Pyrazole and Triazole Analogues
Compounds such as N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (4) and N-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (10) replace the phenylfuran group with pyrazole or triazole rings. In SH-SY5Y neuronal cell assays, pyrazole derivatives (e.g., compound 4) showed moderate cytoprotective effects against 6-OHDA-induced toxicity, with viability improvements of ~20–30% at 10 μM, while triazole analogues (e.g., compound 10) exhibited lower activity (~15% improvement) .
Oxadiazole and Thiophene Derivatives
- N-(4-ethoxyphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide () features an oxadiazole ring instead of furan. Oxadiazoles are known for enhanced metabolic stability but may reduce solubility due to reduced polarity.
- N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide () incorporates a thiophene-furan hybrid, introducing sulfur atoms that could influence redox properties.
Substituent Position and Functional Group Modifications
Methoxy vs. Chloro Substituents
- N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide () replaces a hydrogen atom with chlorine at the 5-position of the phenyl ring.
- N-(4-methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide () substitutes the 2-methoxy group with 4-methoxy and introduces a nitro group on the furan-attached phenyl ring. Nitro groups may improve electron-withdrawing effects but raise toxicity concerns.
Sulfonyl and Sulfanyl Modifications
- 3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide () includes a sulfanyl linkage and an imidazoquinazolin core. These modifications increase molecular weight (571.6 g/mol) and complexity, likely affecting blood-brain barrier permeability .
Pharmacological Activity Comparisons
Key Observations and Implications
Heterocyclic Core Impact : Phenylfuran and oxadiazole derivatives may exhibit divergent pharmacokinetics due to differences in polarity and metabolic stability.
Substituent Effects : Chlorine and nitro groups enhance target affinity but may compromise safety profiles.
Biological Activity Gaps : The parent compound (this compound) lacks direct cytotoxicity data, necessitating further studies to benchmark its efficacy against tested analogues.
Biological Activity
N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a methoxy-substituted phenyl group with a furan moiety. Its molecular formula is , and it has a molecular weight of approximately 269.33 g/mol. The compound's structural complexity allows for diverse chemical reactivity, which is critical for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.
- Analgesic Effects : The compound has shown potential in pain relief, possibly through modulation of pain pathways .
- Anticancer Properties : Investigations into its anticancer effects are ongoing, with initial findings indicating that it may induce apoptosis in cancer cell lines.
The mechanism of action of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy group may facilitate hydrogen bonding and π-π interactions, while the furan moiety can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-3-(5-phenyfuran-2-yl)acetamide | Similar structure but acetamide backbone | Potential anti-inflammatory |
| N-(4-fluorophenyl)-N-(1-piperidinyl)-propanamide | Features piperidine ring and fluorine substitution | Known for potent analgesic effects |
| N-(1-methylpiperidin)-N-(4-methoxyphenyl)-butanamide | Combines piperidine with butanamide | Exhibits significant receptor binding affinity |
This table highlights how this compound stands out due to its specific functional groups and associated biological activities.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Studies : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
- Anticancer Research : In vitro assays showed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways .
- Analgesic Activity : Animal models have indicated that this compound can effectively reduce pain responses, potentially through central nervous system pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-methoxyphenyl)-3-(5-phenylfuran-2-yl)propanamide, and what key reaction parameters influence yield?
- Methodology : A common approach involves coupling 3-(5-phenylfuran-2-yl)propanoic acid with 2-methoxyaniline using carbodiimide-based coupling agents (e.g., EDCI or DCC) with HOBt as an additive to suppress racemization. Reaction parameters critical for optimization include:
- Solvent choice (e.g., dichloromethane or DMF for solubility) .
- Molar ratios of reagents (typically 1:1.2 acid-to-amine ratio to drive completion).
- Temperature (room temperature for 12–24 hours or gentle heating at 40–50°C for faster kinetics).
- Validation : Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is essential. Confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) and NMR .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Core Techniques :
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm singlet), furan protons (δ ~6.2–7.4 ppm), and amide protons (δ ~8.1 ppm for NH) .
- HRMS (ESI+) : Confirm molecular ion ([M+H]+) and isotopic pattern alignment with theoretical values.
- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact, as aromatic amines and furans may exhibit toxicity .
- Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis.
- Waste disposal: Neutralize amide-containing residues with dilute HCl before disposal in designated organic waste streams .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Strategy :
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for functional group substitutions (e.g., methoxy group modifications) .
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., enzymes or receptors). For example, furan-phenyl motifs may engage in π-π stacking with aromatic residues .
- Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models iteratively .
Q. How can researchers resolve contradictions in biological activity data across studies involving structural analogs?
- Case Analysis :
- Example Contradiction : A derivative with a 4-methoxyphenyl group shows higher potency in Study A but lower in Study B.
- Root Cause Investigation :
- Assess purity differences (HPLC traces may reveal co-eluting impurities affecting bioactivity) .
- Evaluate assay conditions (e.g., buffer pH, solvent DMSO% variations alter compound solubility/stability) .
- Compare stereochemistry: Chiral analogs (e.g., R vs. S configurations) may exhibit divergent activities, necessitating enantiomeric resolution .
Q. What experimental strategies optimize the compound’s stability under physiological conditions?
- Degradation Pathways :
- Hydrolysis of the amide bond (pH-dependent): Test stability in buffers (pH 1–9) at 37°C, monitored by LC-MS over 24–72 hours .
- Oxidative degradation: Expose to H₂O₂ or liver microsomes (CYP450 enzymes) to identify vulnerable sites (e.g., furan ring oxidation) .
- Stabilization Tactics :
- Introduce electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring to reduce oxidative susceptibility.
- Formulate as prodrugs (e.g., ester-protected amides) to enhance metabolic stability .
Methodological Resources
- Synthetic Protocols : Detailed EDCI/HOBt-mediated coupling in .
- Structural Validation : X-ray crystallography parameters in ; NMR shifts in .
- Computational Tools : Reaction path search methods from .
Note: Contradictions between sources (e.g., solubility data variations) should be resolved via empirical validation under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
